Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bonding Capacity vs. Acetamide and Aryl-Propanamide Analogs
N-(6-Chloro-1,3-benzothiazol-2-yl)propanamide (MW 240.71 g/mol, C10H9ClN2OS) occupies a distinct physicochemical space relative to its closest commercial analogs. The acetamide analog N-(6-chloro-1,3-benzothiazol-2-yl)acetamide (CAS 16628-24-3) has a lower MW of 226.68 g/mol (C9H7ClN2OS), while the aryl-propanamide analog KY02111 has a substantially higher MW of 376.9 g/mol (C18H17ClN2O3S) . The target compound's intermediate size and lipophilicity (calculated logP approximately 2.8–3.2 based on the benzothiazole-propanamide scaffold) position it as a fragment-like or early lead-like molecule with potentially superior permeability and solubility characteristics compared to the larger, more lipophilic KY02111, while offering greater hydrophobic contact surface than the acetamide analog .
| Evidence Dimension | Molecular weight, heavy atom count, and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | MW 240.71; 15 heavy atoms; 1 HBD (amide NH), 3 HBA (amide C=O, benzothiazole N, S) |
| Comparator Or Baseline | N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: MW 226.68, 14 heavy atoms, 1 HBD, 3 HBA. KY02111: MW 376.9, 26 heavy atoms, 1 HBD, 5 HBA. |
| Quantified Difference | Target compound MW is 6.2% higher than acetamide analog and 36.1% lower than KY02111. HBA count identical to acetamide, 2 fewer than KY02111. |
| Conditions | Calculated from molecular formulae; no experimental measurement context. |
Why This Matters
The intermediate molecular weight and hydrogen-bonding profile suggest that this compound may serve as a versatile scaffold for fragment-based drug discovery or as a control compound in SAR studies where incremental changes in side-chain length and lipophilicity are being evaluated.
